Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Overview
Description
Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Interactions
The study of the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a related compound, reveals the importance of ethyl oxazole derivatives in understanding molecular interactions. These compounds form planar sheets connected by intermolecular hydrogen bonding, illustrating the potential of ethyl 2-chloro-4-methyloxazole-5-carboxylate in crystallography and materials science (Kennedy, A., Khalaf, A., Suckling, C., & Waigh, R., 2001).
Synthetic Chemistry
This compound serves as a precursor or intermediate in the synthesis of complex molecules. For example, its utility in enantioselective synthesis is demonstrated through the production of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing its role in creating optically pure compounds (Magata, T., et al., 2017). Additionally, its involvement in palladium-catalyzed (hetero)arylation highlights its significance in accessing (hetero)aryloxazoles, essential for developing pharmaceuticals and organic materials (Verrier, C., Martin, T., Hoarau, C., & Marsais, F., 2008).
Development of Novel Compounds
Research into thiazole derivatives, such as the synthesis and antimicrobial study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, underscores the role of this compound in medicinal chemistry. These studies focus on the modification of the molecule to explore structure-activity relationships, demonstrating its potential in the development of new antimicrobial agents (Desai, N., Bhatt, N., & Joshi, S., 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSAAHINIUMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509802 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78451-11-3 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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